N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a 1,6-dihydropyridazine core substituted with methoxy groups at positions 2, 4, and 4-methylphenyl at position 1. Its molecular formula is C₂₂H₂₁N₃O₅ (molecular weight: 407.42 g/mol).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJHWRCBVONKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties Comparison
Key Observations :
Substituent Complexity : The target compound features bulkier, electron-donating groups (2,4-dimethoxyphenyl and 4-methylphenyl) compared to simpler analogs like the compound from . This may enhance lipophilicity and influence membrane permeability .
Fluorine vs. Methoxy: Proteasome inhibitors (e.g., Compound 19 ) incorporate fluorine, which improves binding via electronegativity and metabolic stability.
Polarity: The hydroxy and methoxyimino groups in ’s compound introduce hydrogen-bonding capacity, whereas the target compound’s methoxy groups prioritize steric effects over polarity.
Table 2: Activity Comparison
SAR Insights :
- Methoxy Positioning : The 2,4-dimethoxy substitution in the target compound could enhance π-π stacking or hydrophobic interactions compared to single methoxy derivatives .
- Bulkier Groups : The 4-methylphenyl group may improve target selectivity by occupying specific enzyme pockets, as seen in benzyl-substituted proteasome inhibitors .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives similar to the target compound demonstrated significant activity against various pathogens. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While direct data on the target compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in several studies:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines . For example, a derivative demonstrated an IC value of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating potent antitumor activity.
- In Vivo Studies : In vivo experiments using related compounds have shown promising results in suppressing tumor growth in mouse models. One study reported a suppression rate of 70% to 90% in tumor volume when treated with a structurally similar compound .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, the compound may exhibit other pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in vitro, suggesting that the target compound could also possess similar effects.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyridazine derivatives for their anticancer activity against various cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain derivatives had significant antiproliferative effects comparable to established chemotherapeutics . The introduction of specific substituents on the phenyl ring enhanced inhibitory activity.
Case Study 2: Synergistic Antimicrobial Action
Another investigation assessed the synergistic effects of pyridazine derivatives with existing antibiotics like Ciprofloxacin and Ketoconazole. The results indicated enhanced antimicrobial efficacy when these compounds were used in combination, highlighting their potential as adjunct therapies .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | IC (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | - | |
| Compound B | CDK Inhibition | - | 0.004 | |
| Compound C | Tumor Growth Suppression | - | - |
Table 2: In Vivo Antitumor Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
